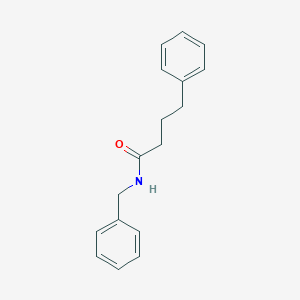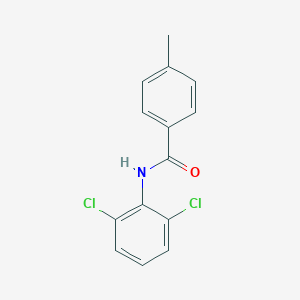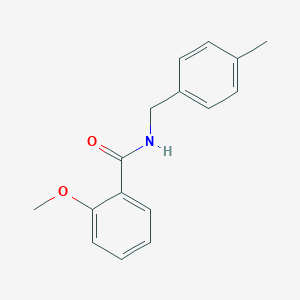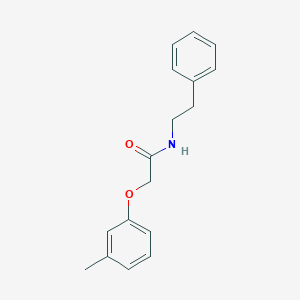
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPPEA is a member of the amide class of compounds and is a derivative of phenethylamine.
Mecanismo De Acción
The exact mechanism of action of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize and can be obtained in its pure form. This makes it a useful compound for laboratory experiments. However, one limitation of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is that its mechanism of action is not yet fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Direcciones Futuras
There are a number of future directions for research on 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the neuroprotective effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide and its potential use in the treatment of these diseases. Another area of interest is the potential use of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide and its potential use in the treatment of these disorders.
Métodos De Síntesis
The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 3-methylphenol with 2-phenylethylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide in its pure form. The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has been found to have potential applications in scientific research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
Número CAS |
5941-26-4 |
|---|---|
Nombre del producto |
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide |
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-6-5-9-16(12-14)20-13-17(19)18-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
Clave InChI |
SNTMHZKUOVRGFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



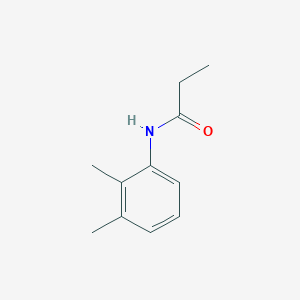


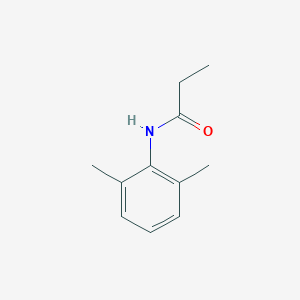



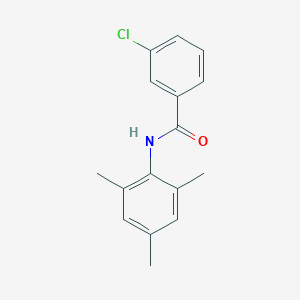
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)

